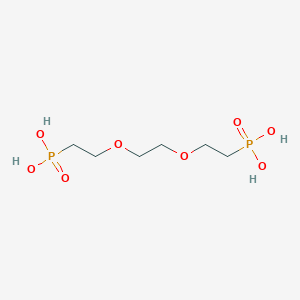
PEG2-bis(phosphonic acid)
Vue d'ensemble
Description
PEG2-bis(phosphonic acid) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number is 116604-42-3 .
Molecular Structure Analysis
The molecular formula of PEG2-bis(phosphonic acid) is C6H16O8P2 . The molecular weight is 278.1 g/mol .
Physical And Chemical Properties Analysis
PEG2-bis(phosphonic acid) has a molecular weight of 278.1 g/mol and a molecular formula of C6H16O8P2 . It’s a PEG-based PROTAC linker .
Applications De Recherche Scientifique
1. Preparation and Synthesis
- PEG2-bis(phosphonic acid) and related compounds are synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. These methods are useful for creating bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated poly(ethylene glycol) (PEG) derivatives (Turrin, Hameau, & Caminade, 2012).
2. Nanoparticle Modification and Hybrid Materials
- PEG2-bis(phosphonic acid) derivatives are used to design hybrid nanomaterials like tetraphosphonate-complex-gold COOH-terminated PEG-coated nanoparticles for phototherapy studies. This involves complexation with gold clusters and further modifications (Monteil et al., 2018).
3. Surface Modification and Adhesion
- PEG2-bis(phosphonic acid) derivatives are utilized in dendronized PEG tails for surface adhesion applications. These compounds demonstrate significant grafting abilities on silicon wafers and activated silica, highlighting their utility in surface modification technologies (Barrière et al., 2012).
4. Colloidal Stability and Nanoparticle Coating
- Research indicates the potential of PEG2-bis(phosphonic acid) derivatives in providing colloidal stability and stealthiness to metal oxide nanoparticles, making them suitable for various applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).
5. Energy Storage Applications
- Phosphonate-functionalized compounds like PEG2-bis(phosphonic acid) have been studied for their role in aqueous redox flow batteries. These compounds contribute to creating stable electrolytes with low capacity fade rates, enhancing the potential of large-scale energy storage solutions (Ji et al., 2019).
6. Catalysis and Polymer Science
- PEG2-bis(phosphonic acid) derivatives have been synthesized and used as supports for catalysts in reactions like hydrogenation. This application demonstrates the versatility of these compounds in catalysis and material science (Sundell et al., 1993).
7. Pharmacokinetics and Imaging
- Studies on iron oxide nanoparticles coated with multi-phosphonic acid PEG polymers show extended blood circulation times and delayed hepatic uptake, highlighting their potential in magnetic resonance imaging (MRI) applications (Ramniceanu et al., 2016).
Propriétés
IUPAC Name |
2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMNIPZKITWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG2-bis(phosphonic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




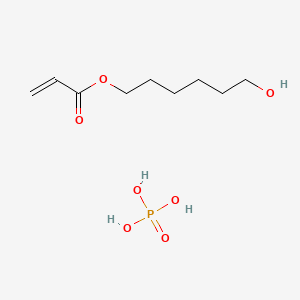
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
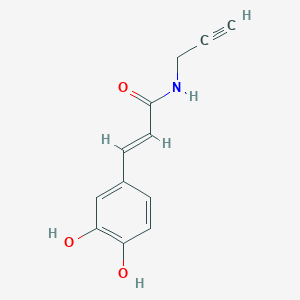
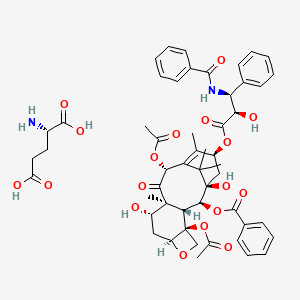
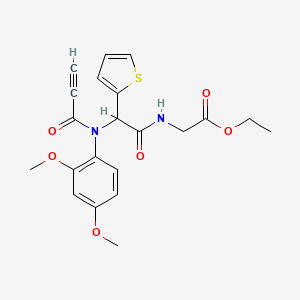
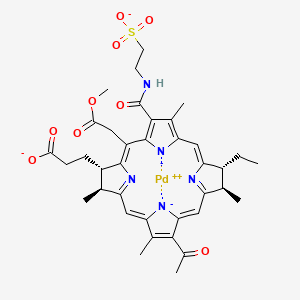
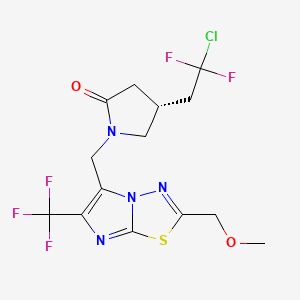
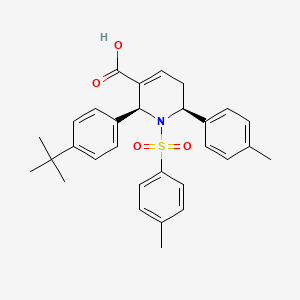
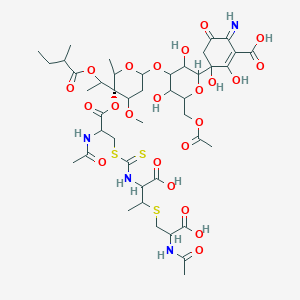
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)